N-(4-acetylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamide group, a triazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-ACETYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include:
N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Shares structural similarities but differs in the position of the acetyl group and the presence of a benzene ring instead of a triazole ring
4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE: Contains a carbamate group instead of a sulfonamide group, leading to different chemical properties and applications. The uniqueness of N-(4-ACETYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its combination of functional groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C21H23N5O4S2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O4S2/c1-15(27)16-9-11-17(12-10-16)22-20(28)14-31-21-24-23-19(25(21)2)13-26(32(3,29)30)18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,22,28) |
InChI Key |
JRYBVUUJSVHMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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